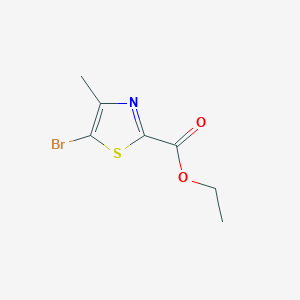

Ethyl 5-bromo-4-methylthiazole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-bromo-4-methyl-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S/c1-3-11-7(10)6-9-4(2)5(8)12-6/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMOVAAILXOXJJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=C(S1)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00731569 | |

| Record name | Ethyl 5-bromo-4-methyl-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00731569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79247-80-6 | |

| Record name | Ethyl 5-bromo-4-methyl-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00731569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Ethyl 5-bromo-4-methylthiazole-2-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-bromo-4-methylthiazole-2-carboxylate is a key heterocyclic building block that holds significant potential in the fields of medicinal chemistry and materials science. Its unique trifunctionalized thiazole core, featuring a bromine atom, a methyl group, and an ethyl carboxylate moiety, offers a versatile platform for the synthesis of complex molecular architectures. The thiazole ring is a prominent scaffold in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1] The presence of a bromine atom at the C5 position provides a reactive handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents and the construction of extensive compound libraries for drug discovery programs. This guide provides an in-depth overview of the physicochemical properties, a proposed synthetic route, and the potential applications of this valuable intermediate.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Source(s) |

| IUPAC Name | ethyl 5-bromo-4-methyl-1,3-thiazole-2-carboxylate | [2] |

| CAS Number | 79247-80-6 | [2][3][4][5][6] |

| Molecular Formula | C₇H₈BrNO₂S | [5][6] |

| Molecular Weight | 250.11 g/mol | [4][5] |

| Melting Point | 30-33 °C | [5] |

| Appearance | Solid, semi-solid, or liquid | |

| Purity | Typically ≥95% | [2] |

Synthesis and Mechanistic Insights

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and scientifically sound synthetic strategy can be proposed based on established methods for thiazole synthesis, such as the Hantzsch thiazole synthesis.[3][4][5][7] This classic reaction involves the condensation of an α-haloketone with a thioamide.

An alternative and potentially more direct approach would involve the bromination of a pre-formed thiazole ring, followed by esterification. A proposed two-step synthesis is outlined below:

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed)

Step 1: Bromination of Ethyl 4-methylthiazole-2-carboxylate

-

To a solution of Ethyl 4-methylthiazole-2-carboxylate (1 equivalent) in a suitable solvent such as carbon tetrachloride or dichloromethane, add N-Bromosuccinimide (NBS) (1.1 equivalents).

-

Add a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (catalytic amount).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Causality Behind Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is a convenient and selective brominating agent for allylic and benzylic positions, as well as electron-rich aromatic and heterocyclic rings. In this case, it is used for the electrophilic bromination of the thiazole ring at the C5 position, which is activated by the electron-donating methyl group at C4.

-

Radical Initiator: The use of a radical initiator can facilitate the bromination reaction, particularly if the reaction proceeds through a radical mechanism.

-

Aqueous Work-up: The washing steps are crucial for removing byproducts and unreacted reagents, ensuring a cleaner crude product for purification.

Step 2: Purification

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the pure product, as identified by TLC.

-

Remove the solvent under reduced pressure to yield pure this compound.

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dominated by the presence of the bromine atom at the C5 position of the electron-deficient thiazole ring. This makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, enabling the synthesis of various amino-substituted thiazole derivatives.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

-

Heck and Stille Couplings: Further expanding the possibilities for C-C bond formation.

This synthetic versatility makes this compound a highly valuable intermediate in the synthesis of biologically active molecules. Thiazole-containing compounds have been investigated for a wide range of therapeutic applications, and this building block provides a convenient entry point for the synthesis of novel derivatives with potentially enhanced potency and selectivity. For example, the related compound, 2-Bromo-5-methylthiazole-4-carboxylic acid, has been utilized in the synthesis of complex heterocyclic systems as potential therapeutic agents.[8]

Logical Relationship Diagram

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Catalyst-Free Synthesis of Polysubstituted 5-Acylamino-1,3-Thiazoles via Hantzsch Cyclization of α-Chloroglycinates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. guidechem.com [guidechem.com]

Safety data sheet (SDS) and handling precautions for thiazole carboxylates

Introduction: The Dual Nature of Thiazole Carboxylates

Thiazole carboxylates are a cornerstone of modern medicinal chemistry. As a heterocyclic scaffold, the thiazole ring is present in a multitude of biologically active agents and approved drugs, prized for its versatile chemical reactivity and ability to engage with biological targets.[1][2][3] For the drug development professional, these molecules are powerful tools. However, this inherent reactivity necessitates a deep and proactive respect for their potential hazards. The same chemical properties that make them effective synthons can also present risks if not handled with the appropriate precautions.

This guide moves beyond a simple recitation of rules. It is designed to provide researchers, scientists, and drug development professionals with a framework for thinking about safety—from the initial hazard identification in a Safety Data Sheet (SDS) to the implementation of robust handling protocols and emergency preparedness. By understanding the causality behind safety protocols, we can cultivate a laboratory culture that is not only compliant but also intuitive and adaptive to the unique challenges posed by novel chemical entities.

Part 1: Decoding the Safety Data Sheet (SDS) for Thiazole Carboxylates

The SDS is the single most important document for understanding the hazards of any chemical. It is a legally required document that provides a comprehensive summary of a substance's properties and associated risks.[4] For a class of compounds like thiazole carboxylates, which may not have extensive toxicological data for every new derivative, the SDS of a representative compound serves as the primary source for risk assessment.

Let's consider a typical example, Ethyl 2-methyl-4-thiazolecarboxylate . Its SDS reveals a hazard profile common to many similar structures.[5][6]

Table 1: Representative Hazard Profile for a Thiazole Carboxylate (Example: Ethyl 2-methyl-4-thiazolecarboxylate)

| Hazard Class | GHS Category | Hazard Statement | Common Precautionary Statements |

| Flammable Liquid | Category 3/4 | H226/H227: Flammable liquid and vapor / Combustible liquid[5][7] | P210: Keep away from heat, sparks, open flames. P241: Use explosion-proof electrical equipment. |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[8] | P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P330: Rinse mouth.[9] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[5][7][8][10] | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8] |

| Serious Eye Damage/Irritation | Category 2A/2 | H319: Causes serious eye irritation[5][7][8][10] | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[8][10] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[8] |

GHS = Globally Harmonized System of Classification and Labelling of Chemicals

The key takeaway from this profile is that thiazole carboxylates should be treated as flammable, irritating to the skin, eyes, and respiratory system, and harmful if ingested. While some thiazole derivatives have shown low toxicity in specific contexts, others have been implicated in producing toxic metabolites or causing organ damage at high doses.[11][12] Therefore, a conservative approach that assumes potential hazard is always the most prudent course of action.[13]

Part 2: A Framework for Risk Assessment and Control

Every experiment must begin with a risk assessment. This is not a bureaucratic hurdle, but a critical scientific process that ensures the safety of personnel and the integrity of the research. The European Chemicals Agency (ECHA) provides comprehensive guidance on conducting a Chemical Safety Assessment (CSA), which forms the basis of this framework.[14][15][16][17]

The Risk Assessment Workflow

The process can be visualized as a logical progression from understanding the intrinsic hazards to implementing appropriate controls.

Caption: Logical workflow for conducting a chemical risk assessment.

The Hierarchy of Controls

The Occupational Safety and Health Administration (OSHA) mandates a "Hierarchy of Controls" approach to mitigate workplace hazards.[18][19] This framework prioritizes the most effective and reliable control measures over those that are less effective and more dependent on human behavior.

Caption: The Hierarchy of Controls, prioritizing safety measures.

For thiazole carboxylates, this means:

-

Engineering Controls: All manipulations of solid or stock solutions of thiazole carboxylates must be conducted in a certified chemical fume hood.[13][19][20] This is the primary barrier to prevent inhalation of vapors or fine powders, which can cause respiratory irritation.

-

Administrative Controls: A written Chemical Hygiene Plan (CHP) must be in place, and all personnel must be trained on it.[19] This includes specific Standard Operating Procedures (SOPs) for handling this class of compounds.

-

Personal Protective Equipment (PPE): PPE is the last line of defense. Its use is mandatory, but it should never be relied upon as the primary means of protection.

Part 3: Field-Proven Experimental Protocols

The following protocols are designed to be self-validating systems, integrating safety into the scientific workflow.

Personal Protective Equipment (PPE) Protocol

-

Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum. When there is a significant risk of splashing, chemical splash goggles should be worn.

-

Hand Protection: Nitrile gloves are commonly used for splash protection against a variety of organic solvents and weak acids.[21] However, it is crucial to understand their limitations. Esters as a class can have poor resistance with nitrile gloves.[21][22]

-

Action: Always consult a glove compatibility chart.[22][23][24][25] For prolonged operations or when handling concentrated solutions, consider double-gloving or using a more resistant glove material like butyl rubber.

-

Causality: Glove breakthrough can occur rapidly with incompatible chemicals, leading to dermal exposure.[21] Contaminated gloves must be removed and replaced immediately.[23]

-

-

Body Protection: A flame-resistant lab coat must be worn and fully buttoned.

-

Footwear: Closed-toe shoes are mandatory in the laboratory.

Step-by-Step Handling and Use Protocol

-

Preparation: Before starting, ensure the fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary equipment or chemicals. Locate the nearest eyewash station, safety shower, and fire extinguisher.

-

Weighing: Weigh solid thiazole carboxylates in the fume hood. Use a disposable weigh boat to prevent contamination of balances.

-

Dissolution: Add solvents slowly to the solid inside the fume hood. Be aware of potential exothermic reactions, especially when using strong acids or bases.

-

Reaction Setup: Conduct all reactions within the fume hood. Ensure all glassware is properly clamped and secure.

-

Work-up and Transfer: All transfers of solutions containing thiazole carboxylates should be performed in the fume hood. Use a funnel for liquid transfers to minimize the risk of spills.

-

Post-Handling: After use, decontaminate the work area thoroughly. Wash hands immediately after removing gloves.

Emergency Procedures

-

Small Spill (in fume hood):

-

Alert nearby personnel.

-

Use an appropriate absorbent material (e.g., vermiculite, sand) to contain the spill.

-

Wipe the area clean, working from the outside in.

-

All cleanup materials must be treated as hazardous waste.[26]

-

-

Skin Contact:

-

Eye Contact:

Part 4: Storage and Waste Disposal

Proper storage and disposal are critical to prevent accidents and environmental contamination.

Storage

-

Store thiazole carboxylates in tightly sealed, clearly labeled containers.[26][28] Labels must include the chemical name and primary hazard warnings.[29]

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials, particularly strong oxidizing agents, acids, and bases.

-

Flammable liquid storage cabinets should be used for larger quantities.

Waste Disposal

-

Never dispose of thiazole carboxylates down the sink.[26]

-

Segregate waste streams.[28][30] Halogenated and non-halogenated organic waste should be kept in separate, designated containers.

-

All waste containers must be kept closed except when adding waste and must be clearly labeled with a hazardous waste tag.[26]

-

Follow all institutional and local regulations for hazardous waste disposal.[20][30][31]

-

Empty containers must be triple-rinsed with a suitable solvent; the rinsate must be collected as hazardous waste.[26][31] Only then can the defaced container be discarded as regular trash.[26]

Conclusion

Thiazole carboxylates are invaluable assets in the pursuit of new therapeutics. By adopting a safety-first mindset grounded in a thorough understanding of their chemical nature, we can harness their full potential while ensuring the well-being of every researcher in the laboratory. This guide provides a foundation, but the ultimate responsibility for safety lies in the hands of the trained, informed, and vigilant scientist.

References

- Guidance on Information Requirements and Chemical Safety Assessment - ECHA. European Chemicals Agency (ECHA).

- Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransform

- Effective Lab Chemical Waste Management. Environmental Marketing Services.

- Good Laboratory Practices: Waste Disposal. SCION Instruments.

- Properly Managing Chemical Waste in Labor

- Laboratory Safety Guidance.

- Guidance documents - ECHA. European Union.

- Management of Waste - Prudent Practices in the Laboratory.

- Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.

- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.

- ECHA publishes guidance on chemical safety assessment. Fieldfisher.

- OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group.

- OSHA Rules for Hazardous Chemicals. DuraLabel.

- OSHA Guidelines For Labeling Labor

- OSHA Science Safety Guidance. Flinn Scientific.

- Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice.

- Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania EHRS.

- Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice.

- Chemical safety report - ECHA. European Union.

- Essential Safety and Operational Guidance for Handling 5-(Furan-2-yl)thiazole. Benchchem.

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.

- SAFETY DATA SHEET - Ethyl 2-aminothiazole-4-carboxyl

- GHS Safety D

- Hazard st

- Novel Thiazole-Based Thiazolidinones as Potent Anti-infective Agents: In silico PASS and Toxicity Prediction, Synthesis, Biological Evalu

- Key Points for Chemical Safety Assessment in REACH (Draft).

- ethyl-2 4-methyl thiazole safety data sheet.

- GHS Hazard St

- Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark.

- Chemical Resistance of Gloves – Quick guide. University of Toronto.

- SAFETY DATA SHEET - Ethyl 2-methyl-1,3-thiazole-4-carboxyl

- Chemical Resistance of Latex and Nitrile Gloves. USA Scientific, Inc.

- SAFETY DATA SHEET - 2-Ethyl-4-methylthiazole. Thermo Fisher Scientific.

- GHS hazard st

- List of GHS Hazard and Precautionary St

- 2-Ethyl-4-methylthiazole Safety D

- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. PMC.

- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd

- The Potential of Thiazole Deriv

Sources

- 1. mdpi.com [mdpi.com]

- 2. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jchemrev.com [jchemrev.com]

- 4. Chemical safety report - ECHA [echa.europa.eu]

- 5. vigon.com [vigon.com]

- 6. fishersci.com [fishersci.com]

- 7. sds.rentokil-initial.com [sds.rentokil-initial.com]

- 8. fishersci.fr [fishersci.fr]

- 9. chem-space.com [chem-space.com]

- 10. Full collection of Hazard statements. In force from 17 October 2020 [msds-europe.com]

- 11. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Guidance on Information Requirements and Chemical Safety Assessment - ECHA [echa.europa.eu]

- 15. Guidance documents - ECHA [echa.europa.eu]

- 16. fieldfisher.com [fieldfisher.com]

- 17. chemical-net.env.go.jp [chemical-net.env.go.jp]

- 18. resources.duralabel.com [resources.duralabel.com]

- 19. School Leadership OSHA Science Safety Guidance [flinnsci.com]

- 20. Good Laboratory Practices: Waste Disposal [scioninstruments.com]

- 21. ehrs.upenn.edu [ehrs.upenn.edu]

- 22. gloves.com [gloves.com]

- 23. ehs.yale.edu [ehs.yale.edu]

- 24. amo-csd.lbl.gov [amo-csd.lbl.gov]

- 25. usascientific.com [usascientific.com]

- 26. vumc.org [vumc.org]

- 27. fishersci.com [fishersci.com]

- 28. acewaste.com.au [acewaste.com.au]

- 29. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]

- 30. Effective Lab Chemical Waste Management [emsllcusa.com]

- 31. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

Ethyl 5-bromo-4-methylthiazole-2-carboxylate: A Strategic Building Block for Modern Medicinal Chemistry

An In-Depth Technical Guide for Drug Discovery Professionals

Introduction: The Thiazole Scaffold as a Privileged Motif in Drug Design

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and rigid structure make it an ideal scaffold for designing molecules that can interact with biological targets with high affinity and specificity.[3][4] Thiazole derivatives are found in a wide array of FDA-approved drugs, demonstrating a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[4][5] The strategic functionalization of the thiazole core is therefore a critical task in the development of novel therapeutics.

This technical guide focuses on Ethyl 5-bromo-4-methylthiazole-2-carboxylate , a highly versatile and functionalized building block. Its structure is primed for synthetic diversification: the ethyl ester at the C2 position offers a handle for amide bond formation, while the bromine atom at the C5 position serves as a key reactive site for palladium-catalyzed cross-coupling reactions. This dual functionality allows for the rapid construction of complex molecular architectures, making it an invaluable tool for generating libraries of compounds in drug discovery campaigns.

Section 1: Synthesis of the Core Building Block

The synthesis of this compound is most logically achieved through a multi-step sequence starting from readily available commercial materials. The foundational step is the classic Hantzsch thiazole synthesis, followed by selective bromination and a deamination-halogenation sequence.

Synthetic Pathway Overview

The most reliable pathway involves three key transformations:

-

Hantzsch Thiazole Synthesis: Condensation of ethyl 2-chloroacetoacetate with thiourea to form the key intermediate, ethyl 2-amino-4-methylthiazole-5-carboxylate.

-

Regioselective Bromination: Introduction of a bromine atom at the electron-rich C5 position of the 2-aminothiazole ring.

-

Sandmeyer-type Reaction: Diazotization of the 2-amino group followed by its replacement with a bromine atom to yield the 2-bromo analog, which is a close relative and often a precursor to the title compound. To obtain the title compound (with no substituent at C2 other than the ester), a subsequent reduction or a different synthetic strategy would be required. A more direct Hantzsch approach is often preferred.

However, for the purpose of this guide, we will detail a robust and frequently cited pathway to a closely related and synthetically versatile precursor.

Figure 1: General synthetic workflow for producing brominated thiazole carboxylates.

Detailed Experimental Protocol: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This protocol is adapted from established one-pot procedures for Hantzsch thiazole synthesis.[1]

-

Materials:

-

Ethyl acetoacetate (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.2 equiv)

-

Thiourea (1.0 equiv)

-

Tetrahydrofuran (THF)

-

Water

-

-

Procedure:

-

To a round-bottom flask, add ethyl acetoacetate (1.0 equiv), water (approx. 7.7 mL per 0.05 mol) and THF (approx. 3 mL per 0.05 mol). Cool the mixture to below 0 °C in an ice-salt bath.

-

Slowly add NBS (1.2 equiv) in portions, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours. The reaction progress can be monitored by TLC, observing the disappearance of the ethyl acetoacetate spot.

-

Once the formation of the intermediate ethyl 2-bromo-3-oxobutanoate is complete, add thiourea (1.0 equiv) to the mixture in one portion.

-

Heat the reaction mixture to 80 °C and maintain for 2-3 hours.

-

Upon completion, cool the mixture to room temperature. The product often precipitates from the solution.

-

Collect the solid by filtration, wash with cold water, and then a small amount of cold ethanol to remove impurities.

-

Dry the resulting off-white to pale yellow solid under vacuum to yield ethyl 2-amino-4-methylthiazole-5-carboxylate.

-

-

Expert Insight: The one-pot nature of this reaction, where the intermediate α-bromo ketone is generated in situ, is highly efficient. Using a water/THF solvent system is not only more environmentally friendly than chlorinated solvents but also facilitates a cleaner reaction with straightforward product isolation by precipitation.[1]

Section 2: The C5-Bromo Handle: A Gateway to Molecular Diversity

The bromine atom at the C5 position of the thiazole ring is the molecule's primary anchor point for building molecular complexity. This position is analogous to a typical aryl bromide and is highly amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis, allowing for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.

The three most critical cross-coupling reactions for this building block are:

-

Suzuki-Miyaura Coupling: For the formation of C(sp²)-C(sp²) bonds (aryl-aryl or aryl-vinyl).

-

Sonogashira Coupling: For the formation of C(sp²)-C(sp) bonds (aryl-alkyne).

-

Heck Coupling: For the formation of C(sp²)-C(sp²) bonds via arylation of an alkene.

These reactions allow researchers to strategically "click" new fragments onto the thiazole core, rapidly exploring the structure-activity relationship (SAR) of a new chemical series.

Section 3: Palladium-Catalyzed Cross-Coupling Reactions

The following sections provide representative protocols for key cross-coupling reactions. While these protocols are based on reactions with similar bromo-heterocyclic substrates, they serve as an excellent starting point for optimization with this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the palladium-catalyzed coupling between an organoboron compound (typically a boronic acid or ester) and an organic halide. It is exceptionally robust, tolerates a wide range of functional groups, and the boronic acid reagents are often commercially available, stable, and have low toxicity.

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling

-

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (e.g., (4-methoxyphenyl)boronic acid) (1.2 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 - 3.0 equiv)

-

Solvent (e.g., 1,4-Dioxane/Water (4:1), DMF, or Toluene)

-

-

Procedure:

-

To a Schlenk flask or microwave vial, add the this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

-

Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

-

Evacuate the vessel and backfill with an inert atmosphere (Argon or Nitrogen). Repeat this cycle three times.

-

Add the degassed solvent (e.g., 1,4-Dioxane/Water 4:1) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 2-16 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-thiazole derivative.

-

| Parameter | Typical Reagents/Conditions | Rationale / Expert Insight |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | Pd(dppf)Cl₂ is often a robust choice for heteroaromatic bromides, offering good stability and activity. |

| Ligand (if needed) | SPhos, XPhos, PPh₃ | Buchwald-type biarylphosphine ligands (SPhos, XPhos) are excellent for challenging couplings, promoting efficient oxidative addition and reductive elimination. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Cs₂CO₃ is a strong base often effective for less reactive substrates. K₃PO₄ is a good general-purpose base. |

| Solvent | Dioxane/H₂O, DMF, Toluene | A mixture of an organic solvent and water is common, as it helps dissolve both the organic substrate and the inorganic base. |

| Temperature | 80 - 120 °C | Higher temperatures are often required for bromides compared to iodides to facilitate the rate-limiting oxidative addition step. |

Sonogashira Coupling

The Sonogashira coupling is the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. This reaction is the most straightforward method for introducing an alkyne moiety, which is itself a versatile functional group for further chemistry (e.g., "click" chemistry) or as a structural element in a final drug molecule.

Representative Protocol: Sonogashira Coupling

-

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (e.g., Phenylacetylene) (1.2 - 1.5 equiv)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (1-3 mol%)

-

Copper(I) Iodide (CuI) (2-5 mol%)

-

Amine Base/Solvent (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))

-

Co-solvent (e.g., THF or DMF)

-

-

Procedure:

-

To a dry Schlenk flask, add the this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).

-

Evacuate and backfill the flask with Argon three times.

-

Add anhydrous, degassed THF (or DMF) followed by the amine base (e.g., Et₃N, 2.0-3.0 equiv).

-

Add the terminal alkyne (1.2 equiv) dropwise via syringe.

-

Stir the reaction at room temperature or heat gently (e.g., 50-70 °C) for 4-24 hours, monitoring by TLC.

-

After completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

-

Concentrate the filtrate and purify by column chromatography to yield the 5-alkynyl-thiazole product.

-

-

Expert Insight: The copper co-catalyst is crucial for activating the alkyne but can also promote undesired alkyne homocoupling (Glaser coupling). Running the reaction under a strictly inert atmosphere is critical to minimize this side reaction. Using a co-solvent like THF or DMF helps to ensure all components remain in solution.

Section 4: Application in Medicinal Chemistry - Targeting Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase (sEH) is a key enzyme that degrades anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts.[6] Inhibition of sEH raises the levels of beneficial EETs, making it a promising therapeutic strategy for treating hypertension, inflammation, and cardiovascular diseases.[6] Several potent sEH inhibitors feature a central aromatic or heteroaromatic core designed to occupy a hydrophobic pocket in the enzyme's active site.

The this compound building block is an ideal starting point for synthesizing libraries of potential sEH inhibitors. A Suzuki coupling can install a substituted aryl group that mimics key structural features of known inhibitors, while the C2-ester can be hydrolyzed and coupled to various amines to explore other regions of the binding pocket.

Hypothetical Synthesis of an sEH Inhibitor Fragment

The following scheme illustrates how the reactivity of the building block can be harnessed to construct a core fragment relevant to sEH inhibitor design.

Figure 3: Strategic application of the building block to synthesize a potential sEH inhibitor scaffold.

This strategy leverages a Suzuki coupling to install the key biaryl motif, followed by standard ester hydrolysis and amide coupling to complete the pharmacophore. This modular approach allows for the synthesis of a large number of analogs by simply changing the boronic acid in Step 1 and the amine component in Step 3.

Conclusion

This compound is a powerful and versatile building block for medicinal chemistry. Its strategically placed bromine and ester functionalities provide orthogonal handles for synthetic manipulation. Mastery of its application in palladium-catalyzed cross-coupling reactions—particularly Suzuki and Sonogashira couplings—enables the rapid and efficient construction of diverse and complex molecules. As demonstrated in the context of sEH inhibitor design, this building block serves as an ideal platform for scaffold elaboration and library synthesis, accelerating the journey of drug discovery from initial hit to lead optimization.

References

- Hu, Y., et al. (2013).

- Ayati, A., et al. (2015). Thiazole-containing compounds as anticancer agents: A review. European Journal of Medicinal Chemistry.

- Gomtsyan, A. (2012). Thiazole in medicinal chemistry.

-

Parrino, B., et al. (2020). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry. [Link]

- Abdu-Rahem, L. R. (2022). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research.

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole. BenchChem.

- BenchChem. (2025). Application Notes and Protocols: Sonogashira Coupling of 5-Bromoindole with Terminal Alkynes. BenchChem.

-

Wikipedia. (Accessed 2026). Intramolecular Heck reaction. [Link]

-

Chotana, G. A., et al. (2020). Advances in Cross-Coupling Reactions. MDPI. [Link]

-

SynArchive. (n.d.). Sonogashira Coupling. SynArchive. [Link]

-

Nithipatikom, K. (2012). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. PMC. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate [jdxb.bjtu.edu.cn]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

Literature review on 2,4,5-substituted thiazole derivatives synthesis

An In-depth Technical Guide to the Synthesis of 2,4,5-Substituted Thiazole Derivatives

Foreword: The Enduring Relevance of the Thiazole Scaffold

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, stands as a cornerstone pharmacophore in modern medicinal chemistry and drug development.[1][2] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a multitude of clinically approved drugs with applications spanning antimicrobial, anticancer, anti-inflammatory, and antiviral therapies.[3][4][5][6] The specific substitution pattern at the 2, 4, and 5 positions of the thiazole nucleus profoundly influences the molecule's pharmacological profile, making the development of versatile and efficient synthetic methodologies a paramount objective for researchers.[7]

This guide provides a comprehensive overview of the principal synthetic strategies for constructing 2,4,5-substituted thiazole derivatives. Moving beyond a mere recitation of procedures, we will delve into the mechanistic underpinnings of these reactions, rationalize experimental choices, and present field-proven protocols. Our focus remains on empowering researchers with the knowledge to not only replicate these syntheses but to innovate upon them.

The Cornerstone: Hantzsch Thiazole Synthesis

First described in 1887 by Arthur Hantzsch, this reaction remains one of the most fundamental and reliable methods for thiazole ring formation.[8] Its enduring appeal lies in its simplicity, use of readily available starting materials, and generally high yields.[9][10]

Mechanistic Rationale

The Hantzsch synthesis is a condensation reaction between an α-haloketone and a thioamide.[8][9] The causality of the reaction is driven by a sequence of nucleophilic attack and dehydration.

-

S-Alkylation: The reaction initiates with a nucleophilic attack from the sulfur atom of the thioamide onto the electrophilic carbon of the α-haloketone. This step, a classic SN2 reaction, forms a key intermediate.[11]

-

Intramolecular Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the ketone's carbonyl carbon.[9]

-

Dehydration & Aromatization: The resulting cyclic intermediate undergoes dehydration, losing a molecule of water to form the stable, aromatic thiazole ring. The aromaticity of the final product is a significant thermodynamic driving force for the reaction.[11]

Hantzsch Synthesis Workflow Diagram

Caption: General workflow of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol is adapted from a standard laboratory procedure for the Hantzsch synthesis.[9]

Materials:

-

2-Bromoacetophenone (5.0 mmol)

-

Thiourea (7.5 mmol)

-

Methanol (5 mL)

-

5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

Procedure:

-

In a 20 mL vial, combine 2-bromoacetophenone and thiourea.

-

Add methanol and a magnetic stir bar.

-

Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes. The initial product formed is the HBr salt of the thiazole, which is soluble in methanol.[11]

-

Remove the reaction from heat and allow it to cool to room temperature.

-

Pour the reaction mixture into a 100 mL beaker containing the 5% Na₂CO₃ solution. Swirl to mix. This neutralizes the HBr salt, causing the free base thiazole product to precipitate.[11]

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with water to remove any remaining salts.

-

Dry the collected solid on a watch glass. The product is often pure enough for characterization without further purification.

A Specialized Route: The Cook-Heilbron Thiazole Synthesis

Discovered by Cook, Heilbron, and Levy in 1947, this method is a cornerstone for the synthesis of 5-aminothiazoles, a class of compounds that were previously difficult to access.[12] The reaction is notable for proceeding under mild, often aqueous, conditions at room temperature.[12]

Mechanistic Rationale

The Cook-Heilbron synthesis involves the reaction of α-aminonitriles with reagents like carbon disulfide, dithioacids, or isothiocyanates.[12][13]

-

Nucleophilic Addition: The reaction begins with a nucleophilic attack from the nitrogen of the α-aminonitrile onto the electrophilic carbon of the carbon disulfide (or related reagent).[12]

-

Intramolecular Cyclization: The sulfur atom of the newly formed intermediate acts as a nucleophile, attacking the carbon of the nitrile group in an intramolecular 5-exo-dig cyclization. This step is crucial for forming the five-membered ring.[12]

-

Tautomerization: The resulting 5-imino-2-thione intermediate undergoes tautomerization, driven by a base (like water), to yield the stable, aromatic 5-aminothiazole product.[12]

Cook-Heilbron Synthesis Mechanism Diagram

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of some new 2-(3-pyridyl)-4,5-disubstituted thiazoles as potent antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. synarchive.com [synarchive.com]

- 9. chemhelpasap.com [chemhelpasap.com]

- 10. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

- 13. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling of Ethyl 5-bromo-4-methylthiazole-2-carboxylate

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of the Suzuki-Miyaura coupling using Ethyl 5-bromo-4-methylthiazole-2-carboxylate as a key building block. Thiazole moieties are prevalent in a vast array of pharmaceutically active compounds, making this protocol highly relevant for the synthesis of novel drug candidates. We delve into the mechanistic underpinnings of the reaction, provide a detailed and optimized experimental protocol, discuss critical parameters, and offer troubleshooting guidance to ensure reproducible and high-yield outcomes.

Introduction: The Strategic Importance of Thiazole Scaffolds

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its ability to engage in hydrogen bonding and act as a bioisostere for other functional groups makes it a valuable component in molecular design. The Suzuki-Miyaura reaction offers one of the most robust and versatile methods for the elaboration of halogenated thiazoles, allowing for the introduction of diverse aryl and heteroaryl substituents.[2][3]

This compound is a particularly useful substrate. The electron-withdrawing nature of the thiazole ring and the carboxylate group facilitates the initial oxidative addition step in the catalytic cycle. However, the presence of the ester functionality necessitates careful selection of the base to avoid hydrolysis, a key consideration addressed in this guide. This protocol is designed to be a self-validating system, explaining the causality behind each experimental choice to empower the user to adapt and optimize the reaction for their specific needs.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] The cycle is generally understood to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the this compound. This step forms a Pd(II) intermediate. The reactivity order for halides is typically I > Br > Cl.[6]

-

Transmetalation: This is a crucial and often rate-determining step where the organic moiety is transferred from the organoboron species (e.g., an arylboronic acid) to the Pd(II) complex. This step requires activation by a base.[1][7] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then readily transfers its organic group to the palladium center.[8][9]

-

Reductive Elimination: The final step involves the coupling of the two organic fragments on the palladium center, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[5]

Caption: Fig 1: The Suzuki-Miyaura Catalytic Cycle.

Optimized Protocol: Suzuki Coupling of this compound

This protocol has been optimized for high yield and purity, taking into account the specific properties of the thiazole substrate.

Reagents and Materials

| Reagent | M.W. | Amount (mmol) | Equivalents |

| This compound | 264.12 | 1.0 | 1.0 |

| Arylboronic Acid | - | 1.2 | 1.2 |

| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.03 | 0.03 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |

| 1,4-Dioxane | 88.11 | 8 mL | - |

| Water (degassed) | 18.02 | 2 mL | - |

Experimental Procedure

The following workflow outlines the key steps from setup to purification.

Caption: Fig 2: Experimental Workflow.

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 264 mg), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol, 276 mg), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂, 0.03 mmol, 24.5 mg).

-

Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (high-purity nitrogen or argon). Repeat this cycle three times to ensure all oxygen is removed.

-

Solvent Addition: Through the septum, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. A brief purge of the solvent with inert gas for 10-15 minutes is recommended.

-

Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 2-12 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (30 mL) and water (20 mL). Transfer to a separatory funnel.

-

Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[10]

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.[11][12]

Causality and Optimization of Parameters

The success of the Suzuki coupling hinges on the careful selection of each component.

-

Catalyst System (Pd(dppf)Cl₂): For heteroaromatic substrates, catalyst systems with electron-rich, bulky phosphine ligands are often superior.[13] Pd(dppf)Cl₂ is a robust, air-stable pre-catalyst that is highly effective for coupling five-membered heterocycles like thiazoles.[14] The dppf ligand stabilizes the palladium center and promotes the reductive elimination step. While other catalysts like Pd(PPh₃)₄ can be used, they often require higher temperatures and may give lower yields with this class of substrate.

-

Base (K₂CO₃): The choice of base is critical to prevent the hydrolysis of the ethyl ester. Potassium carbonate is a moderately strong inorganic base that is effective in promoting the formation of the reactive boronate species without causing significant saponification of the ester.[1] Stronger bases like NaOH or KOH should be avoided. For extremely sensitive substrates, weaker bases like sodium bicarbonate (NaHCO₃) or anhydrous conditions with potassium phosphate (K₃PO₄) could be explored.[13]

-

Solvent System (Dioxane/Water): A biphasic solvent system is often employed in Suzuki reactions.[7][15] 1,4-Dioxane is an excellent solvent for the organic substrates and catalyst, while water is necessary to dissolve the inorganic base (K₂CO₃). The ratio (typically 3:1 to 5:1 organic:water) is key to ensuring all components are sufficiently soluble to react. It is imperative to degas the solvents thoroughly to prevent oxidation of the Pd(0) catalyst, which can lead to catalyst deactivation.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Poor quality of solvents or base.3. Insufficient temperature. | 1. Ensure a rigorously inert atmosphere; use a fresh catalyst.2. Use anhydrous/degassed solvents and a freshly opened/dried base.3. Increase temperature in 10 °C increments (up to 110 °C for dioxane). |

| Protodeboronation | Hydrolysis of the boronic acid, especially with electron-deficient or heteroaryl boronic acids. | 1. Use a slight excess (1.2-1.5 eq.) of the boronic acid.2. Switch to anhydrous conditions (e.g., K₃PO₄ in dry dioxane).3. Use a more stable boronic acid derivative like a pinacol ester (BPin) or a trifluoroborate salt.[6][16] |

| Ester Hydrolysis | Base is too strong or reaction time/temperature is excessive. | 1. Switch to a milder base (e.g., K₃PO₄, NaHCO₃).2. Reduce reaction temperature or time once starting material is consumed.3. Consider using anhydrous conditions. |

| Difficult Purification | Presence of homo-coupled byproducts or residual boron impurities. | 1. Filter the crude reaction mixture through a pad of celite to remove palladium black.[10][11]2. To remove boron impurities, perform an acidic or basic wash during work-up, or use a specialized workup involving a diol like pinacol.[17] |

Conclusion

This application note provides a robust and well-rationalized protocol for the Suzuki-Miyaura coupling of this compound. By understanding the mechanistic principles and the specific roles of each reagent, researchers can confidently apply this methodology to synthesize a wide range of substituted thiazoles for applications in drug discovery and materials science. The provided protocol serves as an excellent starting point for further optimization, depending on the specific nature of the chosen boronic acid coupling partner.

References

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

Couto, I., et al. (2025, August 9). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Wiley Online Library. Retrieved from [Link]

-

Pérez-Temprano, M. H., et al. (2008). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]

-

NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

-

HZPT Blog. (2024, March 4). why use base in suzuki coupling. Retrieved from [Link]

-

Canadian Journal of Chemistry. (2024). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Retrieved from [Link]

-

Ingenta Connect. (2024, September 28). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Retrieved from [Link]

-

Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]

-

ResearchGate. (2014, February 6). How can the work up of Suzuki Reaction of arylbromides be best carried out?. Retrieved from [Link]

-

ResearchGate. (2021, October 13). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. Retrieved from [Link]

-

ResearchGate. (n.d.). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts | Request PDF. Retrieved from [Link]

-

ACS Publications. (2020, December 23). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. Retrieved from [Link]

-

ResearchGate. (2025, October 11). (PDF) Formamidinyl Thiazole-Based Palladium Complexes as Efficient Nano-sized Catalysts for Aqueous Suzuki –Miyaura Cross-Couplings. Retrieved from [Link]

-

PubMed Central (PMC). (2017, December 19). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Retrieved from [Link]

-

Wiley Online Library. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Retrieved from [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

-

Royal Society of Chemistry. (2019, September 2). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Retrieved from [Link]

-

SciSpace. (n.d.). Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. Retrieved from [Link]

-

Royal Society of Chemistry. (2016, August 9). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]

-

YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids. Retrieved from [Link]

-

MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. Yoneda Labs [yonedalabs.com]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. blog.hzpt.com [blog.hzpt.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. youtube.com [youtube.com]

- 13. reddit.com [reddit.com]

- 14. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 16. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Hydrolysis conditions for converting Ethyl 5-bromo-4-methylthiazole-2-carboxylate to acid

Topic: Hydrolysis conditions for converting Ethyl 5-bromo-4-methylthiazole-2-carboxylate to acid Content Type: Application Note & Protocol Role: Senior Application Scientist

Executive Summary & Strategic Importance

The conversion of This compound to its corresponding free acid, 5-bromo-4-methylthiazole-2-carboxylic acid , is a pivotal step in the synthesis of complex pharmaceutical scaffolds. Thiazole-2-carboxylic acids are versatile pharmacophores but present a unique synthetic challenge: thermal and acid-catalyzed decarboxylation .

While standard ester hydrolysis (saponification) appears trivial, the electron-deficient nature of the thiazole ring—exacerbated by the 5-bromo substituent—destabilizes the C2-carboxylate. Improper handling during the acidification workup or drying phases can lead to spontaneous loss of CO₂, yielding the decarboxylated impurity (5-bromo-4-methylthiazole).

This guide provides two validated protocols designed to maximize yield while mitigating decarboxylation risks. Protocol A utilizes Lithium Hydroxide (LiOH) in a THF/Water system for high-value, gram-scale synthesis. Protocol B employs Sodium Hydroxide (NaOH) in Ethanol for cost-effective scale-up.

Mechanistic Insight & Critical Parameters

The Reaction Mechanism (B 2)

The transformation proceeds via a standard base-catalyzed acyl cleavage (B

Key Mechanistic Steps:

-

Nucleophilic Attack: Hydroxide ion attacks the ester carbonyl.

-

Elimination: Ethoxide is expelled, forming the carboxylate salt.

-

Proton Transfer: Irreversible formation of the thiazole-2-carboxylate anion (stable species).

-

Acidification (Critical): Protonation to the free acid. Risk zone for decarboxylation.

Critical Process Parameters (CPPs)

| Parameter | Recommendation | Rationale |

| Base Equivalents | 1.2 – 1.5 eq | Excess base ensures complete conversion but minimizes risk of nucleophilic attack at the bromine position (S |

| Temperature | 0°C to 25°C | Strictly avoid reflux. Higher temperatures promote decarboxylation of the transient acid during workup. |

| Solvent System | THF/Water (3:1) | THF solubilizes the hydrophobic bromo-thiazole ester; water activates the base. |

| Workup pH | pH 3.0 – 4.0 | Do not acidify to pH < 2. Strong acidic media accelerates decarboxylation. |

Visualization: Mechanism & Workflow

Figure 1: Reaction Mechanism & Decarboxylation Risk Pathway

Caption: Base-catalyzed hydrolysis pathway highlighting the critical stability window of the target acid versus the decarboxylation risk.

Experimental Protocols

Protocol A: Mild Hydrolysis (LiOH/THF) – Recommended for Lab Scale

Best for: High purity requirements, minimizing side reactions.

Reagents:

-

This compound (1.0 eq)

-

Lithium Hydroxide Monohydrate (LiOH·H₂O) (1.5 eq)

-

Tetrahydrofuran (THF) (HPLC Grade)

-

Deionized Water[1]

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask, dissolve the ester (e.g., 1.0 g, 4.0 mmol) in THF (10 mL).

-

Base Addition: Prepare a solution of LiOH·H₂O (252 mg, 6.0 mmol) in water (3 mL). Add this dropwise to the stirring ester solution at room temperature (20–25°C).

-

Note: The mixture may become slightly cloudy; this is normal.

-

-

Reaction: Stir vigorously at room temperature for 2–4 hours.

-

Monitor: Check via TLC (Hexane/EtOAc 4:1) or LCMS. The starting material spot (R

~0.6) should disappear, replaced by the baseline acid spot.

-

-

Concentration: Evaporate the THF under reduced pressure at <35°C . Do not heat the water bath above 40°C.

-

Workup:

-

Dilute the aqueous residue with water (5 mL).

-

Wash with diethyl ether (2 x 5 mL) to remove any unreacted neutral impurities.

-

Acidification: Cool the aqueous layer to 0°C in an ice bath. Slowly add 1M HCl dropwise until pH reaches ~3.0–3.5. Do not overshoot to pH 1.

-

Observation: A white to off-white solid should precipitate.

-

-

Isolation: Filter the solid using a sintered glass funnel. Wash the cake with cold water (2 x 2 mL).

-

Drying: Dry under high vacuum at room temperature (25°C) for 12 hours. Avoid oven drying >40°C.

Protocol B: Scale-Up Hydrolysis (NaOH/EtOH)

Best for: Cost efficiency, larger batches (>50g).

Reagents:

-

This compound (1.0 eq)

-

Sodium Hydroxide (NaOH) (2M aq. solution) (1.5 eq)

-

Ethanol (95%)

Step-by-Step Procedure:

-

Dissolution: Suspend the ester in Ethanol (5 vol relative to mass).

-

Saponification: Add 2M NaOH (1.5 eq) over 10 minutes.

-

Reaction: Stir at ambient temperature. If reaction is sluggish after 2 hours, warm slightly to 35°C. Avoid reflux.

-

Workup:

-

Remove Ethanol via rotary evaporation.

-

Dilute residue with water.

-

Acidify carefully with 1M H₂SO₄ or HCl to pH 3.5.

-

Extract with Ethyl Acetate (3x) if precipitation is poor (due to partial solubility).

-

Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo at <35°C.

-

Figure 2: Experimental Workflow Diagram

Caption: Step-by-step decision tree for the hydrolysis workflow, emphasizing the critical acidification step.

Analytical Validation & Troubleshooting

Expected Analytical Data

-

Appearance: White to pale yellow solid.

-

¹H NMR (DMSO-d₆):

-

Disappearance of ethyl quartet (~4.3 ppm) and triplet (~1.3 ppm).

-

Presence of methyl singlet (~2.4 ppm).

-

Broad singlet >13 ppm (COOH).

-

-

LCMS: [M+H]⁺ or [M-H]⁻ corresponding to the acid mass (MW ≈ 222.06 for ⁷⁹Br).

Troubleshooting Table

| Issue | Possible Cause | Solution |

| Low Yield / Oil Product | Decarboxylation occurred. | Check drying temp. Ensure pH was not <2. Re-run with stricter temp control. |

| Incomplete Reaction | Steric hindrance or low solubility. | Switch to THF (Protocol A). Increase time, not temperature. |

| Bromine Loss | S | Rare at 25°C. Ensure base concentration is not >2M locally (add dropwise). |

References

- Larock, R. C.Comprehensive Organic Transformations: A Guide to Functional Group Preparations. 3rd Ed., Wiley-VCH, 2018. (General reference for ester hydrolysis conditions).

-

Organic Chemistry Portal. "Hydrolysis of Esters." Available at: [Link]

-

Hamada, Y., et al. "Efficient Synthesis of Thiazole-Containing Inhibitors." Journal of Organic Chemistry, 2000.[2] (Contextual reference for thiazole stability).

- Barton, D. H. R., et al. "Decarboxylation of Heterocyclic Carboxylic Acids." Tetrahedron, 1985.

Sources

Synthesis of bioactive heterocycles starting from Ethyl 5-bromo-4-methylthiazole-2-carboxylate

An Application Guide to the Synthesis of Bioactive Heterocycles from Ethyl 5-bromo-4-methylthiazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazole Scaffold and its Synthetic Potential

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1] Its presence in natural products like vitamin B1 and numerous FDA-approved drugs underscores its significance in biological processes.[1][2] Thiazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[3][4] This has led to their extensive use as scaffolds in drug design and development.[1][5]

This compound is a particularly valuable and versatile starting material for the synthesis of novel bioactive compounds.[6] Its structure offers three key points for chemical modification: the bromo group at the 5-position, the ester at the 2-position, and the methyl group at the 4-position. The bromine atom is especially amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The ester group can be hydrolyzed, reduced, or converted to an amide, providing further avenues for derivatization. This guide provides a detailed overview of key synthetic strategies, application notes, and protocols for leveraging this compound in the synthesis of novel bioactive heterocycles.

Core Synthetic Strategies: Building Complexity from a Thiazole Core

The strategic functionalization of the C5-bromo position is paramount for generating molecular diversity. Palladium-catalyzed cross-coupling reactions are the most powerful tools for this purpose, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust method for creating a C-C bond between the thiazole ring and various aryl or heteroaryl groups.[7] This is achieved by coupling the bromo-thiazole with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[8] The resulting biaryl structures are common motifs in pharmacologically active molecules.

Causality Behind Experimental Choices:

-

Catalyst/Ligand System: The choice of the palladium catalyst and its associated ligand is critical. For heteroaromatic bromides, sterically hindered biaryl phosphine ligands like XPhos or SPhos often provide excellent results, as they promote the formation of the active monoligated palladium(0) species and facilitate both oxidative addition and reductive elimination steps.[9][10] Pre-formed catalysts (e.g., XPhos Pd G3) can offer greater reliability over generating the catalyst in-situ.[9]

-

Base: The base plays a crucial role in activating the boronic acid. An aqueous solution of a carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) is commonly used. The choice of base can influence the reaction rate and the tolerance of other functional groups in the substrates.[10]

-

Solvent: A mixture of an organic solvent (like 1,4-dioxane, DME, or toluene) and water is typically employed to dissolve both the organic and inorganic reagents.[10]

Generalized Workflow for Suzuki-Miyaura Coupling

Caption: A step-by-step workflow for the Suzuki coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and a base such as K₂CO₃ (2.0 mmol, 2.0 eq.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and ligand (if required).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

Solvent Addition: Add a degassed solvent mixture, for example, 1,4-dioxane and water (4:1 ratio, 5 mL), via syringe.

-

Reaction: Stir the mixture at a temperature ranging from 80-100 °C. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | DME/H₂O | 80 | [Note 1] |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Toluene/H₂O | 100 | [Note 1] |

| 3 | Pyridin-3-ylboronic acid | XPhos Pd G3 (2) | K₃PO₄ | Dioxane/H₂O | 90 | [Note 1] |

| Note 1: Yields are hypothetical and based on typical outcomes for similar Suzuki-Miyaura cross-coupling reactions involving heteroaryl bromides.[11][12] Optimization for this specific substrate is necessary. |

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a highly efficient method for forming a C-C bond between the C5 position of the thiazole and a terminal alkyne.[13] This reaction is typically co-catalyzed by palladium and copper salts.[14] The resulting alkynyl-thiazoles are valuable intermediates, as the alkyne can be further elaborated, for instance, through cycloaddition reactions or reduction.

Causality Behind Experimental Choices:

-

Dual Catalysis: The palladium catalyst activates the C-Br bond, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[13][15]

-

Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and neutralize the HBr formed during the reaction.[15]

-

Copper-Free Conditions: A common side reaction is the homocoupling of the terminal alkyne (Glaser coupling), which is promoted by oxygen and the copper catalyst.[16] To mitigate this, reactions must be performed under strictly anaerobic conditions. Copper-free Sonogashira protocols have also been developed, which can be advantageous for synthesizing compounds intended for biological applications where residual copper is a concern.[17]

Catalytic Cycle of the Sonogashira Coupling

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Protocol 2: General Procedure for Sonogashira Coupling

-

Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).

-

Solvent and Reagent Addition: Add an anhydrous, degassed solvent such as THF or DMF (5 mL). Then, add the amine base (e.g., triethylamine, 2.0 eq.) and the terminal alkyne (1.1 eq.) via syringe.

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC.

-

Work-up: Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues. Wash the filtrate with a saturated aqueous solution of NH₄Cl and then with brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.

| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | TEA | RT | [Note 2] |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | 50 | [Note 2] |

| 3 | Propargyl alcohol | Pd(dppf)Cl₂ (2) | CuI (4) | TEA | 40 | [Note 2] |

| Note 2: Yields are hypothetical and based on typical outcomes for Sonogashira reactions.[15][17] Maintaining strict anaerobic conditions is crucial to prevent alkyne homocoupling. |

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds by reacting an aryl halide with an amine.[18][19] This reaction is exceptionally useful for synthesizing anilines, which are prevalent in many pharmaceuticals. The reaction's scope is broad, accommodating a wide range of primary and secondary amines.[20]

Causality Behind Experimental Choices:

-

Ligand Selection: The success of the Buchwald-Hartwig amination heavily relies on the choice of phosphine ligand.[9] Sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often required to facilitate the reductive elimination step, which is typically the rate-limiting step in the catalytic cycle.[9]

-

Base: A strong, non-nucleophilic base is necessary to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is commonly used and often leads to high reaction rates.[9] However, for substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be employed, though this may require higher temperatures or longer reaction times.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.4 eq.) to a dry reaction vial.

-

Reagent Addition: Add this compound (1.0 eq.) and the desired amine (1.2 eq.).

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Reaction: Seal the vial and stir the mixture at the required temperature (typically 80-110 °C) for 12-24 hours. Monitor the reaction by LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through celite. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

| Entry | Amine | Pd/Ligand System (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Morpholine | XPhos Pd G3 (2) | NaOtBu | Toluene | 100 | [Note 3] |

| 2 | Aniline | RuPhos Pd G3 (2) | LHMDS | Dioxane | 90 | [Note 3] |

| 3 | Benzylamine | BrettPhos Pd G3 (3) | Cs₂CO₃ | Toluene | 110 | [Note 3] |

| Note 3: Yields are hypothetical and based on literature precedents for Buchwald-Hartwig amination on heteroaryl bromides.[9][21] The reaction is sensitive to air and moisture, requiring careful execution under inert conditions. |

"Click" Chemistry: Thiazole-Triazole Hybrids

"Click" chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a powerful method for creating complex molecules from modular building blocks.[22][23] The thiazole core can be functionalized to participate in this reaction. For instance, a terminal alkyne introduced via Sonogashira coupling can be "clicked" with an azide-containing molecule to form a stable 1,2,3-triazole linkage.[24] This approach is highly efficient and biocompatible, making it suitable for drug discovery applications.[24][25]

Synthetic Pathway to Thiazole-Triazole Hybrids

Caption: Synthetic route to thiazole-triazole hybrids via click chemistry.

Conclusion